molecular formula C24H20ClF3N2O3 B12371224 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide

Cat. No.: B12371224
M. Wt: 476.9 g/mol
InChI Key: UBFZZQYNCOPFNS-UHFFFAOYSA-N
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Description

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide is a complex organic compound that belongs to the class of benzene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro and fluoro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of nitro groups can produce primary amines.

Scientific Research Applications

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-N-[(3,5-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide
  • 4-chloro-1-N-[(3,4-dichlorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide

Uniqueness

The uniqueness of 4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H20ClF3N2O3

Molecular Weight

476.9 g/mol

IUPAC Name

4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H20ClF3N2O3/c1-24(2,33)14-4-6-15(7-5-14)30-23(32)16-10-17(20(27)11-18(16)25)22(31)29-12-13-3-8-19(26)21(28)9-13/h3-11,33H,12H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

UBFZZQYNCOPFNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC(=C(C=C3)F)F)F)Cl)O

Origin of Product

United States

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